hACC2-IN-1
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Overview
Description
HACC2-IN-1 is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a selective inhibitor of ACC2, which is an enzyme involved in fatty acid metabolism. In
Mechanism of Action
HACC2-IN-1 works by selectively inhibiting the ACC2 enzyme, which is involved in fatty acid metabolism. By inhibiting this enzyme, hACC2-IN-1 can reduce the production of fatty acids, which can be beneficial in certain disease conditions such as cancer and metabolic disorders.
Biochemical and Physiological Effects:
Studies have shown that hACC2-IN-1 can have various biochemical and physiological effects, depending on the specific disease condition being studied. In cancer research, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In metabolic disorder research, it has been shown to improve insulin sensitivity and reduce body weight.
Advantages and Limitations for Lab Experiments
One of the advantages of using hACC2-IN-1 in lab experiments is its selectivity for the ACC2 enzyme, which reduces the potential for off-target effects. However, the synthesis process for hACC2-IN-1 is time-consuming and requires expertise in organic chemistry, which can limit its availability for use in lab experiments.
Future Directions
There are several future directions for research on hACC2-IN-1. One potential direction is to explore its potential use in combination with other drugs for cancer treatment. Another direction is to study its effects on other disease conditions such as cardiovascular disease and neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis process for hACC2-IN-1 and improve its availability for use in lab experiments.
Conclusion:
In conclusion, hACC2-IN-1 is a chemical compound that has potential applications in various scientific fields. Its selective inhibition of the ACC2 enzyme makes it a promising candidate for cancer research and metabolic disorder research. However, its synthesis process is time-consuming and requires expertise in organic chemistry, which can limit its availability for use in lab experiments. Further research is needed to explore its potential applications and optimize its synthesis process.
Synthesis Methods
The synthesis of hACC2-IN-1 involves multiple steps, starting with the preparation of the intermediate compounds. The final product is obtained through a reaction between the intermediate compounds and a reagent. The synthesis process is time-consuming and requires expertise in organic chemistry.
Scientific Research Applications
HACC2-IN-1 has been studied extensively for its potential applications in various scientific fields. It has been used in cancer research, where it has shown promising results in inhibiting tumor growth. It has also been studied for its potential use in treating metabolic disorders such as obesity and type 2 diabetes.
properties
IUPAC Name |
tert-butyl N-[[4-[(naphthalen-2-ylsulfonylamino)methyl]cyclohexyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4S/c1-23(2,3)29-22(26)24-15-17-8-10-18(11-9-17)16-25-30(27,28)21-13-12-19-6-4-5-7-20(19)14-21/h4-7,12-14,17-18,25H,8-11,15-16H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTLNAWWXKBSSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901116376 |
Source
|
Record name | 1,1-Dimethylethyl N-[[trans-4-[[(2-naphthalenylsulfonyl)amino]methyl]cyclohexyl]methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901116376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
hACC2-IN-1 | |
CAS RN |
192323-14-1 |
Source
|
Record name | 1,1-Dimethylethyl N-[[trans-4-[[(2-naphthalenylsulfonyl)amino]methyl]cyclohexyl]methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901116376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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